![molecular formula C7H4ClNO2 B562974 Chlorzoxazone-4,6,7-d3 CAS No. 1185173-60-7](/img/structure/B562974.png)
Chlorzoxazone-4,6,7-d3
Overview
Description
Chlorzoxazone-4,6,7-d3 is a variant of Chlorzoxazone . Chlorzoxazone is a drug with muscle relaxant properties that is used as an adjunct to physical therapy and analgesics to treat stiffness and pain caused by a variety of musculoskeletal conditions .
Molecular Structure Analysis
The molecular formula of Chlorzoxazone-4,6,7-d3 is C7HClD3NO2 . The average molecular weight is 172.6 . The structure of Chlorzoxazone-4,6,7-d3 is similar to that of Chlorzoxazone, but with three deuterium atoms replacing three hydrogen atoms .Scientific Research Applications
Chlorzoxazone-D3: Scientific Research Applications
Analytical Method Development: Chlorzoxazone-D3 is used in the development of analytical methods for drug quantification. It serves as an internal standard for the quantification of chlorzoxazone by GC- or LC-MS, ensuring accurate measurement in pharmacokinetic studies .
Quality Control in Drug Production: It is utilized in quality control applications during the commercial production of Chlorzoxazone, particularly in regulatory compliance and method validation for Abbreviated New Drug Applications (ANDA) .
Pharmacological Research: Chlorzoxazone-D3 aids in pharmacological research by acting as a reference compound in studies exploring the muscle relaxant properties of Chlorzoxazone and its effects on calcium-activated potassium channels .
Behavioral Studies: This compound has been used in behavioral studies to investigate its impact on alcohol intake patterns in rats, providing insights into its potential therapeutic applications .
Immunomodulation Research: Research has indicated that Chlorzoxazone can augment the immunosuppressive capacity of mesenchymal stem cells, with Chlorzoxazone-D3 likely serving as a reference compound in such studies .
Drug Interaction Studies: Chlorzoxazone-D3 can be used to study drug interactions, such as its simultaneous detection with other compounds like paracetamol, to understand combined drug effects .
Mechanism of Action
Target of Action
Chlorzoxazone-D3, also known as Chlorzoxazone-4,6,7-d3, is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . It is claimed to inhibit muscle spasm by exerting an effect primarily at these areas .
Biochemical Pathways
Chlorzoxazone-D3 has been found to modulate the phosphorylation of transcriptional factor forkhead box O3 (FOXO3) independent of classical AKT or ERK signaling pathways . This modulation promotes the expression of downstream immune-related genes, therefore contributing to the augmentation of the immunosuppressive capacity of mesenchymal stem cells . It also affects the AMP-activated protein kinase pathway .
Pharmacokinetics
Chlorzoxazone-D3 is rapidly absorbed with an onset of action within 1 hour . It is extensively metabolized in the liver via glucuronidation . The majority of the drug is excreted in the urine, predominantly as conjugates, with less than 1% excreted as unchanged drug . The time to peak is approximately 1 to 2 hours, and the duration of action is up to 6 hours . The elimination half-life is approximately 1 hour .
Result of Action
The clinical result of Chlorzoxazone-D3 action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . It also enhances the immunosuppressive capacity of mesenchymal stem cells .
Action Environment
The action of Chlorzoxazone-D3 can be influenced by environmental factors. For instance, it has been used as a marker substrate in in vitro/vivo studies to quantify cytochrome P450 2E1 (CYP2E1) activity in humans . The inhibition of CYP3A attenuates the susceptibility of hepatocytes to the cytotoxicity of Chlorzoxazone-D3 .
Safety and Hazards
properties
IUPAC Name |
5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFWDZFKRBELIQ-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1OC(=O)N2)[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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